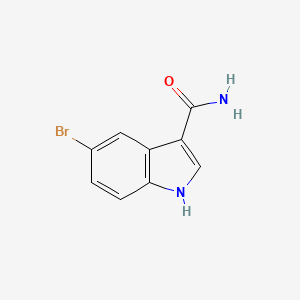
5-bromo-1H-indole-3-carboxamide
Vue d'ensemble
Description
5-Bromo-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties
Applications De Recherche Scientifique
5-Bromo-1H-indole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Mécanisme D'action
Target of Action
5-Bromo-1H-indole-3-carboxamide is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can inhibit various enzymes and proteins . Therefore, it is plausible that this compound may interact with its targets in a similar manner, leading to changes in their function.
Analyse Biochimique
Biochemical Properties
5-Bromo-1H-indole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, including glycogen metabolism and cell signaling . The interaction between this compound and GSK-3 is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in downstream signaling pathways and cellular functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . By inhibiting COX enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound has been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The compound can bind to the active sites of enzymes, such as GSK-3 and COX, leading to their inhibition . This inhibition can result in changes in downstream signaling pathways and alterations in gene expression. For instance, the inhibition of GSK-3 by this compound can lead to the activation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been reported to result in sustained inhibition of target enzymes and prolonged alterations in cellular functions. The exact temporal effects can vary depending on the specific experimental conditions and the type of cells used.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . For instance, low doses of the compound may result in mild anti-inflammatory effects, while higher doses can lead to significant inhibition of inflammatory responses. At very high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. Therefore, it is crucial to determine the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes, such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolites can further interact with other biomolecules and influence metabolic flux and metabolite levels. For example, the metabolism of this compound can result in the formation of reactive intermediates that can bind to cellular macromolecules, leading to potential cytotoxic effects. Additionally, the compound can affect the levels of key metabolites involved in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and distributed to various cellular compartments . For instance, it can interact with ATP-binding cassette (ABC) transporters, which play a role in the efflux of xenobiotics from cells. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and its affinity for specific cellular targets. These factors can affect the localization and accumulation of the compound, thereby influencing its biological effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can affect cellular energy production and apoptosis. The subcellular localization of the compound can also be influenced by its interactions with other biomolecules, such as chaperones and transporters.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1H-indole-3-carboxamide typically involves the bromination of indole derivatives followed by the introduction of the carboxamide group. One common method starts with the bromination of indole using bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The resulting 5-bromoindole is then reacted with a suitable carboxamide precursor under acidic or basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or ethanol, and catalysts like palladium or copper.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted indole derivatives
- Indole-3-carboxylic acid derivatives
- Indoline derivatives
Comparaison Avec Des Composés Similaires
5-Bromoindole-3-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.
5-Methoxy-1H-indole-3-carboxamide: Similar structure but with a methoxy group at the 5-position instead of a bromine atom.
5-Fluoro-1H-indole-3-carboxamide: Similar structure but with a fluorine atom at the 5-position instead of a bromine atom.
Uniqueness: 5-Bromo-1H-indole-3-carboxamide is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with diverse biological activities .
Propriétés
IUPAC Name |
5-bromo-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWBENAKGAERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


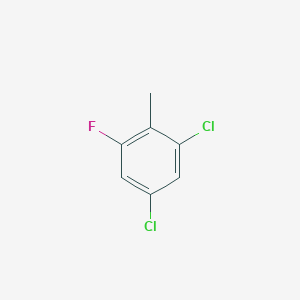
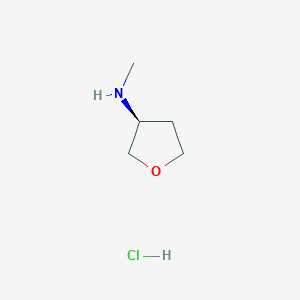

acetic acid](/img/structure/B1399070.png)
![5,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1399072.png)
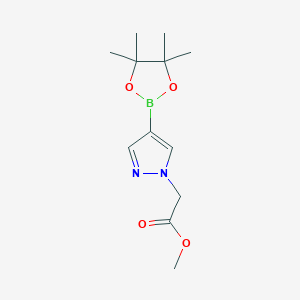
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
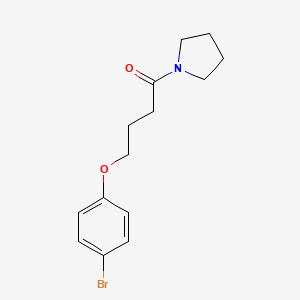
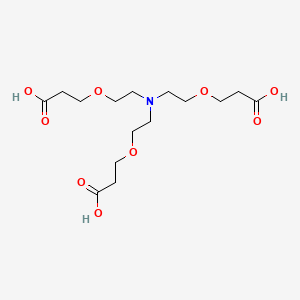

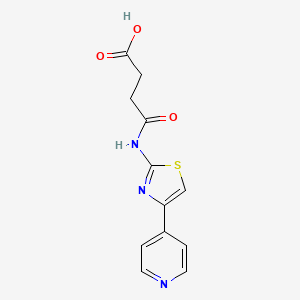
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
